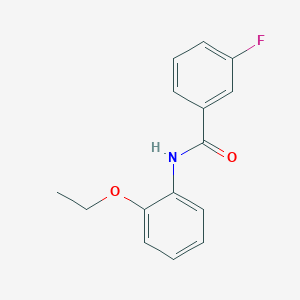

N-(2-ethoxyphenyl)-3-fluorobenzamide

Descripción

N-(2-ethoxyphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group attached to a 2-ethoxyphenylamine moiety. The ethoxy (-OCH₂CH₃) substituent at the ortho position of the phenyl ring and the fluorine atom at the meta position of the benzamide core define its structural uniqueness. This compound is synthesized via amide coupling reactions, often employing reagents like trifluoroacetic acid (TFA) and column chromatography for purification, as seen in analogous syntheses .

The compound’s planar aromatic systems (e.g., co-planarity of ethoxyphenyl and benzamide groups, as observed in related structures) may enhance intermolecular interactions, affecting solubility and solid-state packing . Potential applications span pharmaceuticals and agrochemicals, given the prevalence of fluorinated benzamides in drug discovery and pest control .

Propiedades

Fórmula molecular |

C15H14FNO2 |

|---|---|

Peso molecular |

259.27 g/mol |

Nombre IUPAC |

N-(2-ethoxyphenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |

Clave InChI |

YXIVJWXDUJQCHL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |

SMILES canónico |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Physical Properties

Key Compounds :

- N-(3-ethynylphenyl)-3-fluorobenzamide (Polymorphs I, II, III)

- N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)

- N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide

Analysis :

- Crystallography and Mechanical Properties: N-(3-ethynylphenyl)-3-fluorobenzamide exhibits polymorphism, with Form II showing lower hardness (0.12–0.15 GPa) and elastic modulus (2.5–3.0 GPa) compared to Forms I and III. This anisotropy arises from differences in hydrogen-bonding networks and packing efficiencies .

- Electron-Withdrawing Effects : The 3-fluoro substituent in TTFB enhances its binding to zinc-activated channels (ZAC), while the tert-butyl-thiazole group confers selectivity against off-target receptors (e.g., 5-HT₃A, nicotinic acetylcholine) . The ethoxyphenyl group in the target compound may modulate lipophilicity and metabolic stability compared to TTFB’s heterocyclic moiety.

Key Compounds :

- TTFB (ZAC antagonist)

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide; pesticide)

Analysis :

- The 3-fluorobenzamide scaffold is versatile, with substituents dictating target specificity. TTFB’s thiazole ring enables state-dependent ZAC antagonism, while flutolanil’s trifluoromethyl group enhances fungicidal activity . The ethoxyphenyl group in the target compound may favor interactions with hydrophobic binding pockets, though its pharmacological profile remains unexplored.

Key Reactions :

Comparison :

- N-(2-ethoxyphenyl)-3-fluorobenzamide likely follows a standard amide synthesis route, similar to N-(3-ethynylphenyl)-3-fluorobenzamide, using carboxylic acid activation (e.g., TFA or chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) .

- Piperazine-containing triazole-thione derivatives (e.g., compounds 4a–c, 5a–d) demonstrate the incorporation of fluorine and heterocycles via multi-step protocols, highlighting the adaptability of fluorobenzamide chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.